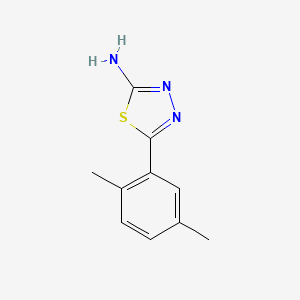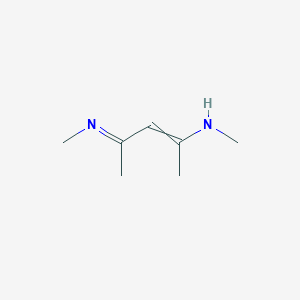
6-((Dimethylamino)methyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((Dimethylamino)methyl)nicotinonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring a dimethylamino group attached to the methyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with dimethylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where nicotinonitrile is treated with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors ensures consistent production quality and scalability.
化学反应分析
Types of Reactions
6-((Dimethylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives with different functional groups.
科学研究应用
6-((Dimethylamino)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
作用机制
The mechanism of action of 6-((Dimethylamino)methyl)nicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Nicotinonitrile: The parent compound, lacking the dimethylamino group.
6-Methylnicotinonitrile: A derivative with a methyl group at the 6-position instead of the dimethylamino group.
6-Aminonicotinonitrile: A derivative with an amino group at the 6-position.
Uniqueness
6-((Dimethylamino)methyl)nicotinonitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
6-[(dimethylamino)methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-12(2)7-9-4-3-8(5-10)6-11-9/h3-4,6H,7H2,1-2H3 |
InChI 键 |
SQEXGANUVFNFPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=NC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)









![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)


